molecular formula C20H15F2N5O B3451161 7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B3451161
M. Wt: 379.4 g/mol
InChI Key: BQCPNVZUXANACX-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Another synthetic route involved the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material, which underwent a series of reactions including substitution, reduction, and acylation to obtain the final product .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at position 7 on the fused ring . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include cyclocondensation, substitution, reduction, and acylation . The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of EDGs or EWGs at position 7 on the fused ring . The presence of a difluoromethyl group can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Mechanism of Action

While the specific mechanism of action for “7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is not available, similar compounds have been studied for their potential therapeutic utility. For example, selective inhibition of phosphodiesterase 2A has been hypothesized as a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders .

Future Directions

Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action .

properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O/c21-18(22)17-9-16(14-6-2-1-3-7-14)26-19-15(12-25-27(17)19)20(28)24-11-13-5-4-8-23-10-13/h1-10,12,18H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCPNVZUXANACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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